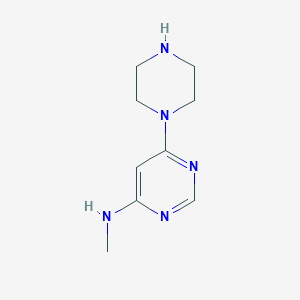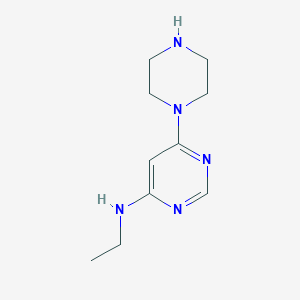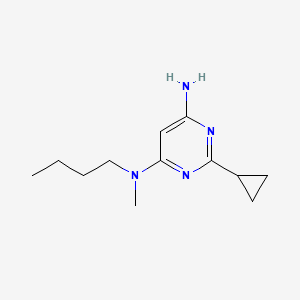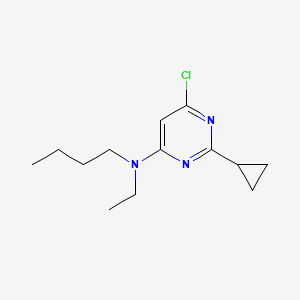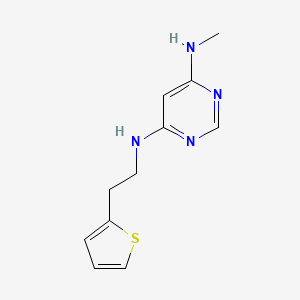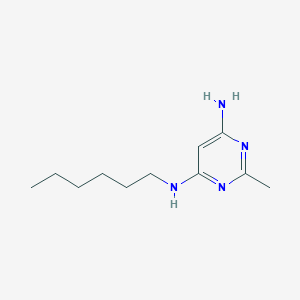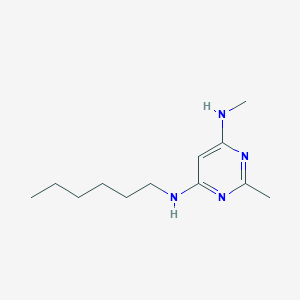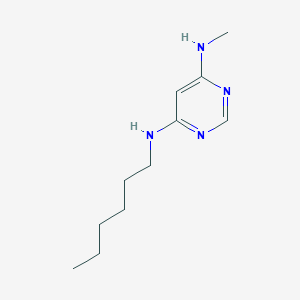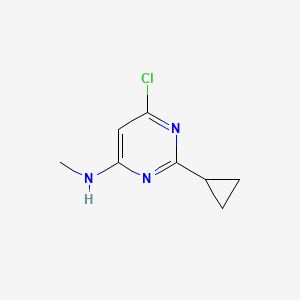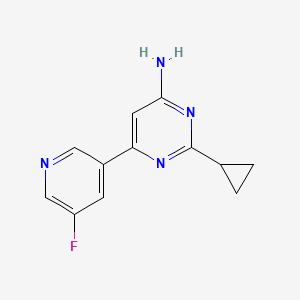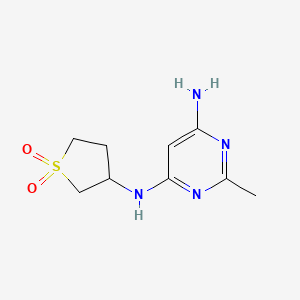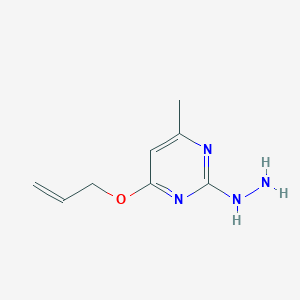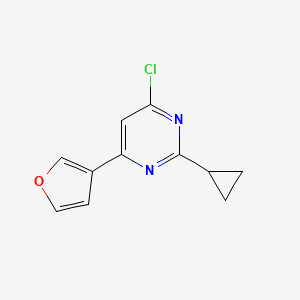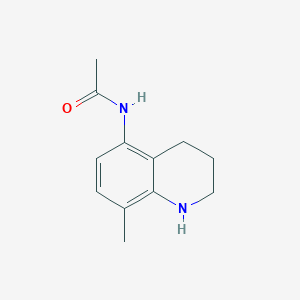
N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
説明
“N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide” is a chemical compound with the CAS Number: 1443980-33-3 . It is a useful reagent for template-directed meta-C-H activation .
Molecular Structure Analysis
The IUPAC name of the compound is “this compound”. The InChI code is1S/C12H16N2O/c1-8-5-6-11(14-9(2)15)10-4-3-7-13-12(8)10/h5-6,13H,3-4,7H2,1-2H3,(H,14,15) . The molecular weight of the compound is 204.27 .
科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of tetrahydroquinoline derivatives, including those similar to N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide, has been achieved through diverse methods. One approach involved the Ce(SO4)2-catalyzed highly diastereoselective synthesis of tetrahydroquinolines via an imino Diels-Alder reaction, highlighting the efficient generation of these compounds with high diastereoselectivity (Bonilla et al., 2016). Another method described the concise preparation of amino-5,6,7,8-tetrahydroquinolines through the catalytic hydrogenation of acetamidoquinolines, showcasing a straightforward approach to obtain amino-substituted derivatives (Skupinska et al., 2002).
Biological Activities and Therapeutic Potential
- N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives have shown promising antiproliferative activities against various human cancer cell lines, indicating their potential as anticancer agents. One derivative demonstrated significant activity against nasopharyngeal carcinoma cells, suggesting a specific cytotoxicity profile favorable for cancer treatment (Chen et al., 2013).
- A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro, alongside a decrease in viral load and an increase in survival in infected mice, highlighting its potential as an antiviral agent (Ghosh et al., 2008).
Structural and Material Applications
- Structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been explored, revealing their ability to form gels or crystalline solids with mineral acids. This study emphasizes the structural versatility and potential applications of these compounds in materials science (Karmakar et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-5-6-11(14-9(2)15)10-4-3-7-13-12(8)10/h5-6,13H,3-4,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRDUZSMONMBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


